2,3,7-Trichloro-5-fluoroquinoxaline 2,3,7-Trichloro-5-fluoroquinoxaline
Brand Name: Vulcanchem
CAS No.: 1217305-13-9
VCID: VC3013564
InChI: InChI=1S/C8H2Cl3FN2/c9-3-1-4(12)6-5(2-3)13-7(10)8(11)14-6/h1-2H
SMILES: C1=C(C=C(C2=C1N=C(C(=N2)Cl)Cl)F)Cl
Molecular Formula: C8H2Cl3FN2
Molecular Weight: 251.5 g/mol

2,3,7-Trichloro-5-fluoroquinoxaline

CAS No.: 1217305-13-9

Cat. No.: VC3013564

Molecular Formula: C8H2Cl3FN2

Molecular Weight: 251.5 g/mol

* For research use only. Not for human or veterinary use.

2,3,7-Trichloro-5-fluoroquinoxaline - 1217305-13-9

Specification

CAS No. 1217305-13-9
Molecular Formula C8H2Cl3FN2
Molecular Weight 251.5 g/mol
IUPAC Name 2,3,7-trichloro-5-fluoroquinoxaline
Standard InChI InChI=1S/C8H2Cl3FN2/c9-3-1-4(12)6-5(2-3)13-7(10)8(11)14-6/h1-2H
Standard InChI Key QAXPFDKPJSUZQN-UHFFFAOYSA-N
SMILES C1=C(C=C(C2=C1N=C(C(=N2)Cl)Cl)F)Cl
Canonical SMILES C1=C(C=C(C2=C1N=C(C(=N2)Cl)Cl)F)Cl

Introduction

2,3,7-Trichloro-5-fluoroquinoxaline is a synthetic organic compound belonging to the quinoxaline family. It is characterized by a fused bicyclic aromatic structure containing nitrogen atoms and specific halogen substitutions. This compound has gained attention in medicinal chemistry and materials science due to its unique electronic properties and biological activities.

Synthetic Pathways

The synthesis of 2,3,7-Trichloro-5-fluoroquinoxaline involves multi-step organic reactions. Common methodologies include:

  • Halogenation of Quinoxaline Derivatives:

    • Chlorination of 5-fluoroquinoxaline using reagents like thionyl chloride or phosphorus pentachloride under controlled conditions.

    • Reaction solvents: Dichloromethane or chloroform.

    • Conditions: Reflux for several hours to ensure selective substitution at positions 2, 3, and 7.

  • Nucleophilic Substitution:

    • A precursor compound undergoes halogen displacement by nucleophiles to yield the desired product.

Reaction Scheme

StepReagent/ConditionsOutcome
15-Fluoroquinoxaline + SOCl₂Introduction of chlorine atoms
2Controlled heating (reflux)Selective trichlorination

Potential Therapeutic Applications

Research indicates that quinoxaline derivatives may act as:

  • Enzyme inhibitors targeting metabolic pathways.

  • Anticancer agents due to their ability to modulate biological signaling .

Medicinal Chemistry

2,3,7-Trichloro-5-fluoroquinoxaline is explored for:

  • Development of antimicrobial drugs.

  • Design of enzyme inhibitors for therapeutic use.

Materials Science

The electronic properties of the compound make it suitable for applications in:

  • Organic semiconductors.

  • Photovoltaic materials.

Comparative Analysis with Related Compounds

Compound NameChemical FormulaKey Features
2,3-DichloroquinoxalineC8H4Cl2N2Antibacterial activity
5-FluoroquinoxalineC8H5FN2Studied for anticancer properties
2-Chloro-3-fluoroquinoxalineC8H4ClFN2Potential application in drug design

The unique combination of three chlorine atoms and one fluorine atom in 2,3,7-Trichloro-5-fluoroquinoxaline enhances its reactivity and biological profile compared to other quinoxalines.

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